tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and an oxan-2-yl moiety. Its molecular formula is C12H24N2O3, and it is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-2-yl derivative. One common method involves the use of tert-butyl carbamate and 4-(aminomethyl)oxan-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxan-2-yl ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxan-2-yl derivatives.
Scientific Research Applications
Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, modulating their activity. It can also interact with receptors, altering signal transduction pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-{[4-(aminomethyl)phenyl]carbamate: Similar structure but with a phenyl group instead of an oxan-2-yl moiety.
Tert-butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate: Contains a thiazol-2-yl group, offering different reactivity and applications[][8].
Uniqueness
Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate is unique due to its oxan-2-yl moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where stability and specific interactions with molecular targets are required .
Properties
CAS No. |
2385320-12-5 |
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Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)oxan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-10-6-9(7-13)4-5-16-10/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
InChI Key |
AGGZCONJLCCPJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCO1)CN |
Purity |
95 |
Origin of Product |
United States |
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